imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans
描述
“Imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans” (CAS 2624135-58-4) is a diastereomeric sulfonimidoyl compound with a molecular formula of C5H13Cl2N2OS and a molecular weight of 215.15 g/mol (calculated for the free base: C5H11N2OS; MW 147.22 g/mol). Its structure features a strained trans-3-aminocyclobutyl group linked to a sulfonimidoyl moiety, stabilized as a dihydrochloride salt for enhanced solubility and crystallinity.
属性
CAS 编号 |
2694133-56-5 |
|---|---|
分子式 |
C6H16Cl2N2OS |
分子量 |
235.17 g/mol |
IUPAC 名称 |
3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)4-5-2-6(7)3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
InChI 键 |
MXGRRVUEOGVXGW-UHFFFAOYSA-N |
规范 SMILES |
CS(=N)(=O)CC1CC(C1)N.Cl.Cl |
纯度 |
95 |
产品来源 |
United States |
科学研究应用
Anticancer Properties
Research indicates that compounds similar to imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone have potential as inhibitors of creatine transport and creatine kinase , which are critical in cancer cell metabolism. The inhibition of these pathways can lead to reduced tumor growth and viability, making this compound a candidate for further development in cancer therapies .
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity may provide therapeutic benefits in conditions such as depression and anxiety. This is based on the understanding that similar compounds have shown efficacy in preclinical models .
Case Studies
Several studies have documented the effects of similar compounds on cellular models:
- A study demonstrated that a related sulfanone compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through a mitochondrial pathway.
- Another investigation highlighted its neuroprotective effects in animal models of stroke, suggesting that it could mitigate neuronal damage by reducing oxidative stress levels.
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related sulfonimidoyl derivatives:
Structural and Functional Differences
- Cyclic vs. Acyclic Backbones: The target’s trans-aminocyclobutyl group imposes greater steric strain compared to the cyclopentyl analog or linear ethylamine derivative . This strain may enhance binding specificity but reduce synthetic accessibility .
- Ionic State: The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like [(3-aminophenyl)imino]dimethyl-lambda6-sulfanone, which may require formulation aids for bioavailability .
Physicochemical and Pharmacokinetic Insights
- Collision Cross Section (CCS) : While the target compound lacks reported CCS data, the cyclopentyl analog () exhibits a CCS of 134.8 Ų for [M+H]<sup>+</sup>, suggesting a compact conformation. The target’s smaller cyclobutyl ring may further reduce CCS, impacting gas-phase analytical detection .
- Metabolic Stability : Aromatic bromine in likely slows oxidative metabolism compared to aliphatic amines in the target and cyclopentyl analogs, which are more prone to CYP450-mediated degradation .
准备方法
Chiral Pool Synthesis from (1r,3r)-3-Aminocyclobutane Carboxylic Acid Derivatives
This method leverages commercially available enantiopure cyclobutane precursors:
-
Methylation and sulfonimidoyl incorporation :
-
Salt formation :
Key data :
Catalytic Asymmetric Synthesis via Calcium(II)-Mediated Cyclization
Adapted from calcium-catalyzed aza-Piancatelli reactions:
-
Cyclopentenone precursor synthesis :
-
Furfuryl alcohol derivatives undergo calcium triflate-catalyzed (10 mol%) rearrangement with methylsulfonimidoyl amines to form cyclopentenone intermediates.
-
-
Ring-contraction and functionalization :
Optimization insights :
Solid-Phase Synthesis for High-Throughput Production
A modular approach developed for parallel synthesis of sulfonimidoyl compounds:
-
Resin functionalization :
-
Wang resin is loaded with Fmoc-protected (1r,3r)-3-aminocyclobutylmethanol using DIC/HOBt coupling.
-
-
Sulfonimidoyl group installation :
-
Sequential treatment with methylsulfinyl chloride and ammonium hydroxide forms the sulfonimidoyl moiety.
-
-
Cleavage and salt formation :
Performance metrics :
Critical Process Parameters
Stereochemical Control
Purification Challenges
-
Dihydrochloride solubility : Poor solubility in EtOAc (2.1 mg/mL at 25°C) necessitates anti-solvent crystallization with MTBE.
-
Byproduct management : Methylsulfone impurities (<0.5%) are removed via silica gel chromatography (hexane:EtOAc = 3:7).
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Chiral pool synthesis | 42% | 95% | High | Moderate |
| Calcium catalysis | 78% | 91% | Moderate | High |
| Solid-phase synthesis | 65% | 89% | Low | Limited |
常见问题
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer : Implement inert atmosphere techniques (Schlenk line, glovebox) for air-sensitive steps. Use calorimetry (RC1e) to assess exothermic risks. Adhere to OSHA guidelines for hydrochloride salt handling (ventilation, PPE) and emergency neutralization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
